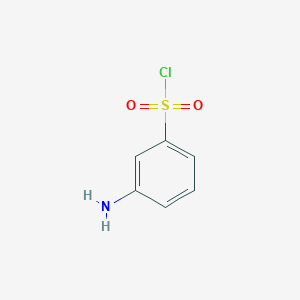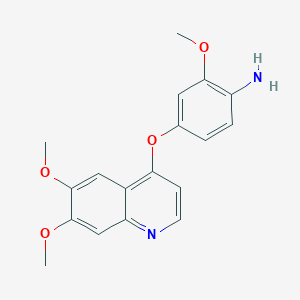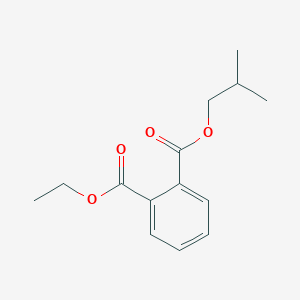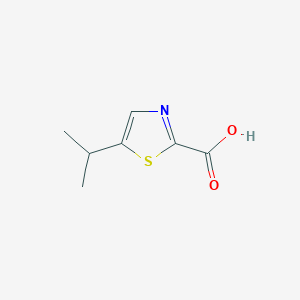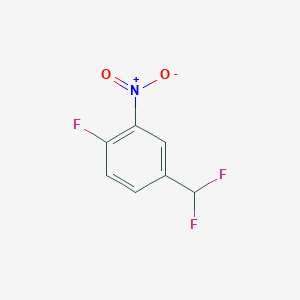
4-(Difluoromethyl)-1-fluoro-2-nitrobenzene
Descripción general
Descripción
Difluoromethyl compounds are a class of organic compounds containing a difluoromethyl group (-CF2H). They are used in various fields due to their unique properties. For example, they can act as hydrogen bond donors, which can be beneficial in pharmaceutical applications .
Synthesis Analysis
Difluoromethylation reactions have been a focus of recent research. A simple and efficient protocol for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones was established from readily available 2-aminoacetophenones and iso(thio)cyanates mediated by Selectfluor .Molecular Structure Analysis
The molecular structure of difluoromethyl compounds can be influenced by the surrounding environment. For example, DFT calculations revealed that the biological environment changes the molecular structure of difluoromethyl compounds only slightly .Chemical Reactions Analysis
Difluoromethylation reactions can be accomplished through various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods .Physical And Chemical Properties Analysis
The physical and chemical properties of difluoromethyl compounds can be influenced by the presence of the difluoromethyl group. For example, compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues .Aplicaciones Científicas De Investigación
Cyclooxygenase-2 Inhibitor
The 4-difluoromethyl pyrazole derivatives have been studied as potential cyclooxygenase-2 inhibitors . Molecular docking simulations and Density Functional Theory (DFT) were used to examine the binding interactions of these derivatives . The strong affinity of certain derivatives was attributed to the existence of three hydrogen bonds and several hydrophobic interactions between the drug and the essential amino acid residues of the receptor .
Medicinal Chemistry
The 4-difluoromethyl pyrazole, possessing unique chemical and physical properties, holds potential applications in medicinal chemistry . These derivatives show the potential to display several biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties .
Agrochemicals
The 4-difluoromethyl pyrazole is also used in the field of agrochemicals . The difluoromethyl group significantly influences the parent pyrazole molecule’s reactivity and lipophilicity, making it a valuable building block for the synthesis of tailored derivatives .
Materials Science
In the field of materials science, the 4-difluoromethyl pyrazole has potential applications . The difluoromethyl group enhances the lipophilicity and metabolic stability of the compounds, both of which are critical considerations in the field of medication design .
Drug Discovery
Utilizing computational methodologies, researchers investigate the docking properties of 4-difluoromethyl pyrazole derivatives, aiming to comprehend how these compounds interact with specific targets such as proteins or enzymes in the realm of drug discovery .
Photocatalytic Difluoromethylation
A synthetic photocatalyzed methodology for the cyanodifluoromethylation of alkenes has been developed . The reactions employ a Ph 3 P + CF 2 CO 2− /NaNH 2 (or NH 3) reagent system where Ph 3 P + CF 2 CO 2− functions as the CN and the HCF 2 source .
Mecanismo De Acción
The mechanism of action of difluoromethyl compounds can vary depending on their structure and the specific application. For example, difluoromethylornithine (DFMO, eflornithine) is a well-known inhibitor of ornithine decarboxylase (ODC), a key enzyme in the polyamine biosynthetic pathway. This makes DFMO a powerful tool in the fight against diverse viruses, including SARS-CoV-2 .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(difluoromethyl)-1-fluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-5-2-1-4(7(9)10)3-6(5)11(12)13/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPIQVYGOJQOFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80606564 | |
| Record name | 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80606564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethyl)-1-fluoro-2-nitrobenzene | |
CAS RN |
61324-89-8 | |
| Record name | 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80606564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




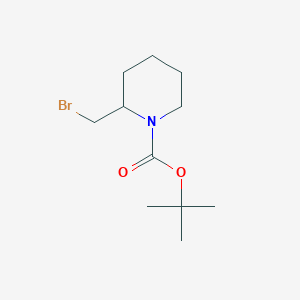
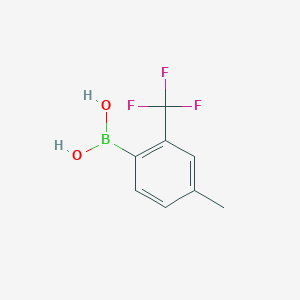
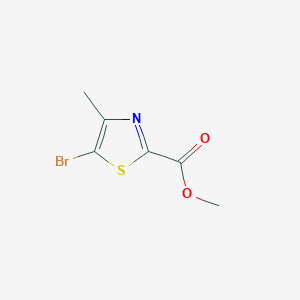
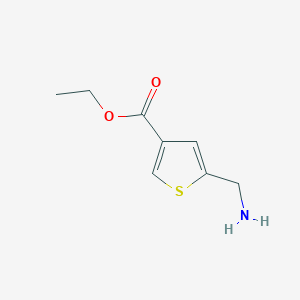
![1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine](/img/structure/B1603246.png)
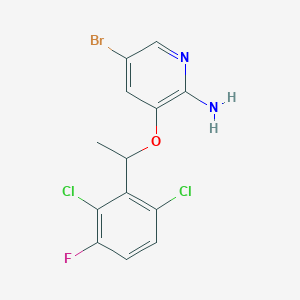
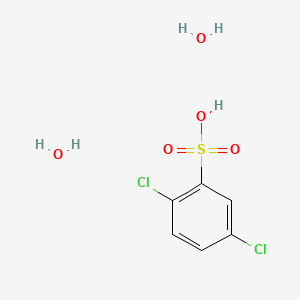
![[2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride](/img/structure/B1603252.png)
